molecular formula C18H20O5 B4781928 isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B4781928
M. Wt: 316.3 g/mol
InChI Key: SISAESLVVNNQFX-UHFFFAOYSA-N
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Description

Isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic ester derivative of the 6H-benzo[c]chromen-6-one scaffold. Its core structure consists of a bicyclic chromene system fused with a cyclohexenone ring, substituted with an isopropyl ester-linked acetoxy group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenone derivatives, which are known for their roles as enzyme inhibitors and antiproliferative agents .

Key properties include:

  • Molecular formula: C₁₉H₂₀O₅ (inferred from analogs in and structural analysis).
  • Functional groups: A 6-oxo chromenone core, a tetrahydrofused cyclohexane ring, and an isopropyl ester moiety.

Properties

IUPAC Name

propan-2-yl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-11(2)22-17(19)10-21-12-7-8-14-13-5-3-4-6-15(13)18(20)23-16(14)9-12/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISAESLVVNNQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate, a derivative of dibenzopyran-6-one, has garnered attention for its potential biological activities. This compound is part of a larger family known for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C₁₉H₂₂O₅ with a molecular weight of approximately 330.38 g/mol. The compound features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂O₅
Molecular Weight330.38 g/mol
CAS Number325737-63-1

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of benzo[c]chromenes can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective potential against corticosterone-induced neurotoxicity in HT-22 cells. In vitro studies showed that this compound significantly increased cell viability in a dose-dependent manner. The optimal concentration for protective effects was found to be around 12.5 μM .

Phosphodiesterase Inhibition

The compound has also been investigated for its inhibitory effects on phosphodiesterase (PDE), particularly PDE2. A related derivative demonstrated an IC50 value of 3.67 ± 0.47 μM against PDE2, suggesting that this compound may share similar inhibitory mechanisms . This inhibition could have implications for treating conditions like depression and anxiety.

Anti-inflammatory Properties

Dibenzopyran derivatives have shown promise in reducing inflammation markers in various models. The anti-inflammatory activity of these compounds may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study on Neuroprotection

In a controlled study involving HT-22 neuronal cells exposed to corticosterone (100 μM), treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The results indicated that this compound could protect neurons from stress-induced damage by modulating PDE activity .

Synthesis and Evaluation

A synthetic approach to creating derivatives of benzo[c]chromenes was documented, highlighting the importance of structural modifications on biological activity. The synthesis involved a Diels-Alder reaction followed by oxidative aromatization to yield compounds with enhanced pharmacological profiles .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity : Compounds derived from benzo[c]chromenes have shown significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, making them candidates for developing antioxidant therapies .
  • Anti-inflammatory Effects : Some studies suggest that isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate may exhibit anti-inflammatory effects. This property could be beneficial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Properties : There is emerging evidence that compounds in this class may provide neuroprotection against neurodegenerative diseases. The ability to modulate neuroinflammatory responses could make these compounds valuable in neurological research .

Material Science Applications

  • Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
  • Coatings and Adhesives : Due to its chemical stability and potential for functionalization, this compound can be explored as an additive in coatings and adhesives to improve performance characteristics like adhesion strength and resistance to environmental factors .

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant activity of various benzo[c]chromene derivatives, this compound was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, highlighting its potential as a natural antioxidant agent .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of benzo[c]chromene derivatives demonstrated that this compound could attenuate neuroinflammation induced by lipopolysaccharides (LPS) in vitro. The compound effectively reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-1β), suggesting its therapeutic potential in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Reference ID
Benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Benzyl ester (vs. isopropyl) C₂₄H₂₂O₅ 390.43 Not explicitly reported
6-Oxo-6H-benzo[c]chromen-3-yl acetate Acetyloxy group (no tetrahydro ring) C₁₅H₁₀O₄ 254.24 Scaffold for bioactive derivatives
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid Methyl at position 4; free carboxylic acid C₁₇H₁₆O₆ 316.31 Potential medicinal applications
Isopropyl [(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Hexyl group at position 2 C₂₄H₃₂O₅ 400.52 Enhanced lipophilicity
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Chloro at position 2; butyl ester C₂₀H₂₁ClO₅ 376.83 Unspecified bioactivity (structural analog)

Key Differences and Implications

Ester Group Variations: The isopropyl ester in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the benzyl ester () increases aromaticity and may enhance binding to hydrophobic enzyme pockets.

Substituent Effects: Hexyl substitution () at position 2 significantly increases molecular weight (400.52 g/mol) and may enhance interactions with lipid-rich biological targets. Methyl or 4-methyl groups () alter steric hindrance and electronic distribution, impacting target selectivity .

Biological Activity Trends: Sulfonate derivatives (e.g., ) of the chromenone core exhibit strong antiproliferative activity (IC₅₀ values <10 µM in ovarian cancer cells), suggesting that ester and sulfonate modifications are critical for cytotoxicity . Carbamate-linked analogs () demonstrate dual inhibition of FAAH and cholinesterases, highlighting the scaffold’s versatility in neurodegenerative disease research .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The isopropyl ester (LogP ~2.5, estimated) offers a middle ground between the more polar acetic acid derivative (, LogP ~1.8) and the highly lipophilic hexyl-substituted analog (, LogP ~4.1).
  • Metabolic Stability: Ester groups are prone to hydrolysis by esterases, but the tetrahydro ring may reduce oxidative metabolism compared to non-hydrogenated chromenones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, esterification of phenolic hydroxyl groups (e.g., coupling with isopropyl bromoacetate) under basic conditions (e.g., NaHCO₃ in acetonitrile at room temperature) is common . Purification via flash column chromatography (e.g., EA/Hexane gradients) ensures high yields (up to 68%) and purity. Reaction optimization may require adjusting stoichiometry, solvent polarity, and temperature .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and functional groups (e.g., chromen carbonyl at ~170 ppm, isopropyl splitting in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ peaks with <1 ppm error) .
  • HPLC : Assesses purity (>95% by area normalization under reverse-phase conditions) .

Q. How can reaction mechanisms for key steps (e.g., esterification or chromen core formation) be experimentally validated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) or intermediate trapping (using quenching agents) can track reaction pathways. Computational tools like DFT calculations may predict transition states, which can be cross-validated with experimental kinetic data (e.g., rate constants under varying pH/temperature) .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify potential binding interactions with biological targets (e.g., kinases or GPCRs) .
  • Data Feedback Loops : Experimental results (e.g., IC₅₀ values) refine computational models, improving predictive accuracy for derivative libraries .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi or Box-Behnken) to isolate critical variables (e.g., solvent polarity, catalyst loading) .
  • In Situ Monitoring : Techniques like ReactIR or LC-MS track reaction progression in real time, identifying transient intermediates or side reactions .
  • Statistical Analysis : Multivariate analysis (e.g., PCA) correlates outliers with process parameters to pinpoint failure modes .

Q. What strategies optimize biological activity studies for this compound (e.g., cytotoxicity or enzyme inhibition)?

  • Methodological Answer :

  • Dose-Response Assays : Use standardized cell lines (e.g., HeLa or MCF-7) with MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) .
  • Target Validation : Surface plasmon resonance (SPR) or ITC quantify binding affinity (Kd) to hypothesized targets (e.g., topoisomerases) .
  • Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses half-life (t₁/₂) and guides structural modifications for improved pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
isopropyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

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